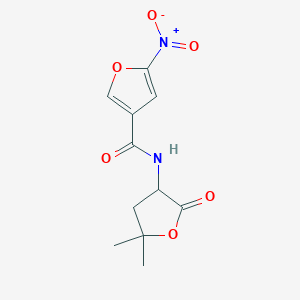
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-5-nitro-3-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-5-nitro-3-furamide, also known as DFOB, is a chelating agent that has been widely used in scientific research for its ability to bind to iron. DFOB has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
作用机制
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-5-nitro-3-furamide works by binding to iron ions, forming a stable complex that can be excreted from the body. This process is known as chelation therapy and is used to treat iron overload disorders. In cancer treatment, N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-5-nitro-3-furamide has been shown to induce apoptosis in cancer cells by disrupting iron homeostasis.
生化和生理效应
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-5-nitro-3-furamide has been shown to have various biochemical and physiological effects, including the ability to reduce oxidative stress and inflammation. N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-5-nitro-3-furamide has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of using N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-5-nitro-3-furamide in lab experiments is its ability to chelate iron ions, which can be useful in studying iron metabolism and related disorders. However, N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-5-nitro-3-furamide has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
未来方向
There are many potential future directions for research involving N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-5-nitro-3-furamide, including the development of new cancer treatments and the exploration of its neuroprotective effects. Other potential areas of research include the use of N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-5-nitro-3-furamide in the treatment of other iron-related disorders and the development of new chelating agents with improved properties.
合成方法
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-5-nitro-3-furamide can be synthesized using a variety of methods, including the reaction of 5-nitro-2-furoic acid with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a base. Other methods include the reaction of 5-nitro-2-furoic acid with 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde and the reaction of 5-nitro-2-furoic acid with 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid.
科学研究应用
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-5-nitro-3-furamide has been used in a wide range of scientific research applications, including the study of iron metabolism and the treatment of iron overload disorders such as thalassemia and hemochromatosis. N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-5-nitro-3-furamide has also been used in the development of new cancer treatments, as it has been shown to have anti-tumor effects in both in vitro and in vivo studies.
属性
CAS 编号 |
101833-02-7 |
|---|---|
产品名称 |
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-5-nitro-3-furamide |
分子式 |
C11H12N2O6 |
分子量 |
268.22 g/mol |
IUPAC 名称 |
N-(5,5-dimethyl-2-oxooxolan-3-yl)-5-nitrofuran-3-carboxamide |
InChI |
InChI=1S/C11H12N2O6/c1-11(2)4-7(10(15)19-11)12-9(14)6-3-8(13(16)17)18-5-6/h3,5,7H,4H2,1-2H3,(H,12,14) |
InChI 键 |
LVFNBLBWBSMCHK-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(=O)O1)NC(=O)C2=COC(=C2)[N+](=O)[O-])C |
规范 SMILES |
CC1(CC(C(=O)O1)NC(=O)C2=COC(=C2)[N+](=O)[O-])C |
同义词 |
N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)-5-nitro-3-furancarboxamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



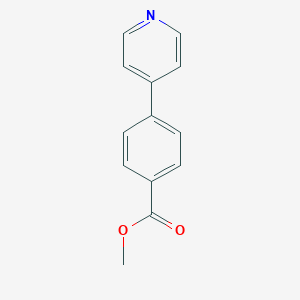
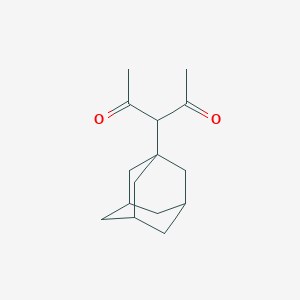
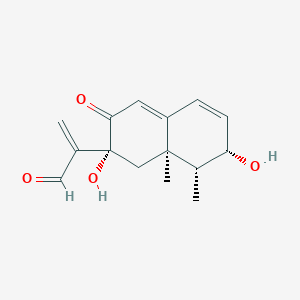
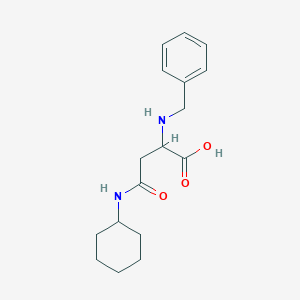
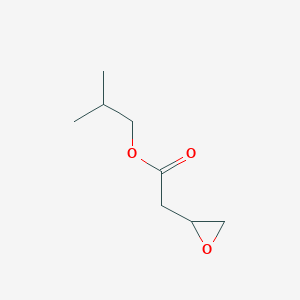
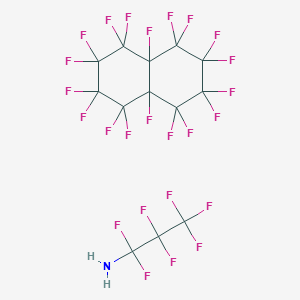
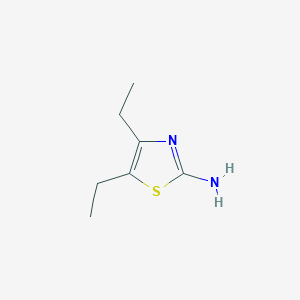
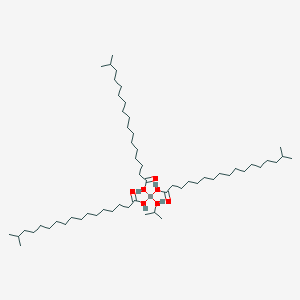
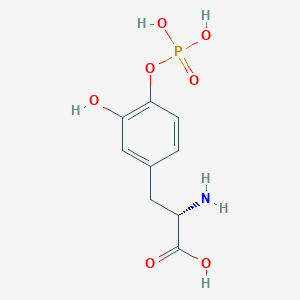
![5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8531.png)
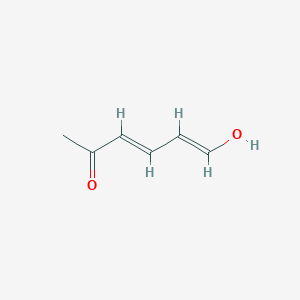
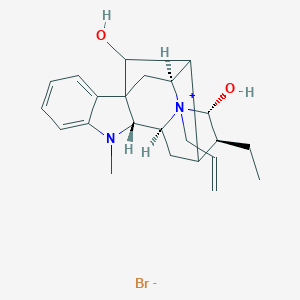
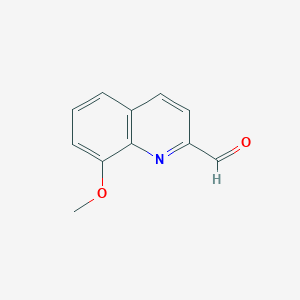
![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)](/img/structure/B8541.png)